molecular formula C13H11BrMgO B13404229 Magnesium;1-methoxy-4-phenylbenzene;bromide

Magnesium;1-methoxy-4-phenylbenzene;bromide

Cat. No.: B13404229
M. Wt: 287.43 g/mol
InChI Key: HWBJTMNODASHIO-UHFFFAOYSA-M
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Description

Magnesium;1-methoxy-4-phenylbenzene;bromide, also known as 4-methoxyphenylmagnesium bromide, is a Grignard reagent widely used in organic synthesis. This compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 1-methoxy-4-phenylbenzene group. It is commonly used in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyphenylmagnesium bromide is typically prepared by reacting 1-methoxy-4-phenylbenzene with magnesium in the presence of an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:

CH3OC6H4Br+MgCH3OC6H4MgBr\text{CH}_3\text{OC}_6\text{H}_4\text{Br} + \text{Mg} \rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{MgBr} CH3​OC6​H4​Br+Mg→CH3​OC6​H4​MgBr

Industrial Production Methods

In industrial settings, the preparation of 4-methoxyphenylmagnesium bromide follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for reagent addition and product isolation enhances efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

    Halides: Substitutes halides in organic compounds under anhydrous conditions.

    Palladium Catalysts: Used in coupling reactions with palladium catalysts under inert atmosphere.

Major Products Formed

    Alcohols: Formed from reactions with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Biaryl Compounds: Produced in coupling reactions.

Scientific Research Applications

4-Methoxyphenylmagnesium bromide is extensively used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-methoxyphenylmagnesium bromide involves the formation of a highly reactive nucleophilic carbon-magnesium bond. This bond allows the compound to attack electrophilic centers in other molecules, facilitating various chemical transformations. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and enhancing its nucleophilicity.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Similar structure but lacks the methoxy group.

    4-Methylphenylmagnesium Bromide: Contains a methyl group instead of a methoxy group.

    4-Chlorophenylmagnesium Bromide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

4-Methoxyphenylmagnesium bromide is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the compound compared to its analogs.

Properties

IUPAC Name

magnesium;1-methoxy-4-phenylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11O.BrH.Mg/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h3-10H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBJTMNODASHIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrMgO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.43 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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